molecular formula C15H17NO2 B13490744 (3s)-3-Amino-3-(3-phenoxyphenyl)propan-1-ol

(3s)-3-Amino-3-(3-phenoxyphenyl)propan-1-ol

Cat. No.: B13490744
M. Wt: 243.30 g/mol
InChI Key: OYWAHXNHRLBPHL-HNNXBMFYSA-N
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Description

(3S)-3-Amino-3-(3-phenoxyphenyl)propan-1-ol is a chiral amino alcohol characterized by a phenoxyphenyl substituent at the 3-position of the propan-1-ol backbone. This compound likely serves as a building block in organic synthesis, particularly in pharmaceuticals or agrochemicals, where stereochemistry and substituent effects play critical roles in bioactivity .

Properties

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

(3S)-3-amino-3-(3-phenoxyphenyl)propan-1-ol

InChI

InChI=1S/C15H17NO2/c16-15(9-10-17)12-5-4-8-14(11-12)18-13-6-2-1-3-7-13/h1-8,11,15,17H,9-10,16H2/t15-/m0/s1

InChI Key

OYWAHXNHRLBPHL-HNNXBMFYSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)[C@H](CCO)N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(CCO)N

Origin of Product

United States

Biological Activity

(3s)-3-Amino-3-(3-phenoxyphenyl)propan-1-ol, also known as a β-amino alcohol, has garnered attention due to its potential biological activities, including enzyme inhibition and receptor binding. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound is characterized by the presence of an amino group and a phenoxy group, which contribute to its unique chemical and biological properties. Its molecular structure can be represented as follows:

C15H17NO\text{C}_{15}\text{H}_{17}\text{N}\text{O}

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Research indicates that it can modulate the activity of various proteins through binding interactions, leading to alterations in cellular signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which is critical in various metabolic pathways.
  • Receptor Binding : It interacts with neurotransmitter receptors, influencing neuronal signaling and potentially affecting mood and cognition.

1. Enzyme Inhibition

Studies have demonstrated that this compound can inhibit enzymes involved in neurotransmitter metabolism. This inhibition may contribute to its therapeutic effects in neuropsychiatric disorders.

2. Antidepressant Properties

Research indicates that the compound may exhibit antidepressant-like effects in animal models. In particular, it has been shown to increase serotonin levels by inhibiting the reuptake of this neurotransmitter, similar to selective serotonin reuptake inhibitors (SSRIs).

3. Neuroprotective Effects

Evidence suggests that this compound possesses neuroprotective properties, potentially reducing neuronal damage in conditions such as Alzheimer's disease.

Case Studies

Case Study 1: Enzyme Interaction
In a study examining the interaction of this compound with monoamine oxidase (MAO), it was found that the compound effectively inhibited MAO activity, leading to increased levels of monoamines in the brain. This suggests a potential mechanism for its antidepressant effects .

Case Study 2: Behavioral Assessment
A behavioral study on rodents indicated that administration of this compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test. The results were comparable to those observed with established antidepressants .

Comparative Analysis

CompoundBiological ActivityMechanism
This compoundAntidepressant-like effectsMAO inhibition, serotonin reuptake inhibition
FluoxetineAntidepressantSSRI
SertralineAntidepressantSSRI

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Boiling Point Water Solubility
(3S)-3-Amino-3-(3-phenoxyphenyl)propan-1-ol Not provided C15H17NO2 ~263.3* 3-phenoxyphenyl N/A N/A
3-Amino-3-(2-aminophenyl)propan-1-ol 886364-15-4 C9H12N2O 164.21 2-aminophenyl N/A Moderate (polar)
3-Aminopropan-1-ol 156-87-6 C3H9NO 75.1 None 187°C 100 g/100 mL
(S)-3-Amino-3-(3-chlorophenyl)propan-1-ol HCl 1217859-58-9 C9H13Cl2NO 234.12 3-chlorophenyl N/A Low (lipophilic)
3-Amino-3-(3-methoxyphenyl)propan-1-ol 22490-86-4 C10H15NO2 181.23 3-methoxyphenyl N/A High (polar methoxy)

*Calculated based on molecular formula.

Toxicity Profiles

  • 3-Amino-3-(2-aminophenyl)propan-1-ol: Classified as acutely toxic (oral, Category 4; H302), skin irritant (H315), and respiratory tract irritant (H335) .
  • Chlorophenyl Derivatives: Potential carcinogenicity (IARC/ACGIH/NTP classifications for halogenated aromatics) .
  • Methoxyphenyl Derivatives: Limited toxicity data; methoxy groups generally reduce acute toxicity compared to amino or chloro substituents.
  • 3-Aminopropan-1-ol: No significant hazards reported, likely due to its simplicity and high water solubility .

Research Findings

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl) increase reactivity but raise toxicity concerns, while electron-donating groups (e.g., OCH₃) improve solubility and biocompatibility .
  • Safety Evaluation: The RIFM framework () emphasizes rigorous hazard profiling for aromatic amines and halogenated compounds, aligning with the risks observed in aminophenyl and chlorophenyl analogs .

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